2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane
Description
2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane is an epoxide (oxirane) derivative with a molecular formula of C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol . Its IUPAC name is (2S)-2-{[(1S)-1-(4-chlorophenyl)ethoxy]methyl}oxirane, indicating stereochemistry at both the oxirane ring and the ethoxy-substituted chiral center. The compound features a 4-chlorophenyl group attached via an ethoxy-methyl linkage to the oxirane ring, contributing to its distinct electronic and steric properties. Key identifiers include the SMILES string CC(OCC1CO1)c2ccc(Cl)cc2 and InChIKey JGGQRANUJHVHLH-GZMMTYOYSA-N .
The compound is synthesized through epoxidation or nucleophilic substitution reactions, as evidenced by its commercial availability (95% purity, CAS 790263-37-5) .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)ethoxymethyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(13-6-11-7-14-11)9-2-4-10(12)5-3-9/h2-5,8,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGQRANUJHVHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane typically involves the reaction of 1-(4-chlorophenyl)ethanol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to facilitate the formation of the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce diols .
Scientific Research Applications
2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane involves its interaction with molecular targets such as enzymes and proteins. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or modify protein function, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxirane Derivatives
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane and related compounds:
Key Observations :
- Chlorophenyl Groups : The presence of a 4-chlorophenyl group (as in the target compound and ) enhances lipophilicity and bioactivity, making these compounds relevant in agrochemicals and pharmaceuticals.
- Ether Linkages: Compounds with ethoxy or phenoxy linkages (e.g., ) exhibit improved solubility and reactivity in nucleophilic ring-opening reactions.
- Stereochemistry: The (S,S)-configuration in the target compound may influence its metabolic stability and receptor binding compared to non-chiral analogs .
Biological Activity
2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane, also known as a chlorinated oxirane compound, exhibits significant biological activity through its interactions with various molecular targets. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 1-(4-chlorophenyl)ethanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The synthesis process is optimized in industrial settings to ensure high yield and purity, followed by purification techniques like distillation or recrystallization.
The biological activity of this compound primarily involves its interaction with enzymes and proteins. The oxirane ring can undergo nucleophilic attack, forming covalent bonds with target molecules. This interaction can lead to:
- Enzyme Inhibition: The compound can inhibit various enzymes, affecting metabolic pathways.
- Protein Modification: It may modify protein functions, which can alter cellular processes and signaling pathways.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activities. For instance, studies on related oxiranes have shown their ability to scavenge free radicals and inhibit lipid peroxidation, which is critical in preventing oxidative stress-related diseases .
Anticancer Activity
In vitro studies demonstrate that chlorinated oxiranes can exhibit cytotoxic effects against various cancer cell lines, including colon (Caco2), liver (HepG2), and breast (MCF-7) cancers. The mechanism involves inducing apoptosis and inhibiting cell proliferation through enzyme modulation .
Enzyme Interaction Studies
The compound has been studied for its ability to inhibit pancreatic lipase, which plays a crucial role in lipid metabolism. Inhibition percentages have been reported at significant levels, indicating potential therapeutic applications for obesity management and metabolic disorders .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Chlorine Substituent | Biological Activity |
|---|---|---|
| This compound | Yes | Enzyme inhibition, antioxidant activity |
| 2-{[1-(4-Bromophenyl)ethoxy]methyl}oxirane | Bromine | Similar enzyme inhibition but varied potency |
| 2-{[1-(4-Fluorophenyl)ethoxy]methyl}oxirane | Fluorine | Reduced reactivity compared to chlorine |
The presence of the chlorine atom enhances the reactivity and interaction profile of the compound, making it particularly useful in specific research applications.
Study on Antioxidant Activity
A study investigated the antioxidant properties of related oxiranes using DPPH radical scavenging assays. The results indicated that these compounds significantly inhibited free radicals, demonstrating their potential as therapeutic agents against oxidative stress-related conditions.
Study on Cancer Cell Lines
In another study focusing on the cytotoxic effects against cancer cell lines, this compound showed promising results with an IC50 value indicating effective inhibition of cell growth at relatively low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
